BenchChemオンラインストアへようこそ!

4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one

Lipophilicity Drug Design ADME Optimization

Strategic scaffold for medicinal chemistry programs requiring enhanced lipophilicity without oxidative metabolic liability. The 1,2-dihydropyridin-2-one core resolves GSH adduct issues seen with 1,4-DHP isomers, while the C2F5 group (π=1.44 vs 0.88 for CF3) boosts cell penetration and CNS uptake. Ideal for late-stage diversification in kinase (RIPK1, KDR/FGFR, p38) or P2X7 antagonist programs. Request custom synthesis or bulk pricing today.

Molecular Formula C7H4F5NO
Molecular Weight 213.107
CAS No. 2361644-85-9
Cat. No. B2779157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one
CAS2361644-85-9
Molecular FormulaC7H4F5NO
Molecular Weight213.107
Structural Identifiers
SMILESC1=CNC(=O)C=C1C(C(F)(F)F)(F)F
InChIInChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-13-5(14)3-4/h1-3H,(H,13,14)
InChIKeyMQCFYBXRJVQKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one (CAS 2361644-85-9): A Fluorinated Dihydropyridinone Building Block for Drug Discovery


4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one (CAS 2361644-85-9, molecular formula C7H4F5NO, MW 227.1 g/mol) is a fluorinated heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 4-position with a pentafluoroethyl (C2F5) group . The 1,2-dihydropyridin-2-one scaffold is distinct from the more common 1,4-dihydropyridine (1,4-DHP) calcium channel blocker class, offering a lactam moiety capable of acting as both a hydrogen bond donor and acceptor for target engagement [1]. The pentafluoroethyl substituent imparts high lipophilicity (Hansch-Leo π = 1.44 vs. π = 0.88 for CF3) and strong electron-withdrawing character, properties that medicinal chemists leverage to modulate ADME attributes and target binding [2].

Why 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one Cannot Be Substituted by Generic Analogs


Simple fluorinated heterocycle substitution is not viable because the regiospecific placement of the pentafluoroethyl group at the 4-position of the 1,2-dihydropyridin-2-one core is a critical determinant of both physicochemical and pharmacological properties. The 1,2-dihydropyridin-2-one scaffold itself has been demonstrated to resolve metabolic stability and glutathione (GSH) adduct formation liabilities observed with the 1,4-dihydropyridinone isomer class during lead optimization of P2X7 antagonists [1]. Furthermore, the pentafluoroethyl (C2F5) substituent provides a Hansch lipophilicity parameter (π = 1.44) approximately 1.6-fold higher than a trifluoromethyl (CF3) group (π = 0.88), while maintaining comparable electron-withdrawing strength [2]. This combination of scaffold topology and substituent lipophilicity cannot be recapitulated by interchanging regioisomers (e.g., 3-C2F5, 5-C2F5, or 6-C2F5 analogs) or by swapping to a CF3-substituted 1,4-DHP, as shown quantitatively below [3].

Quantitative Differentiation Evidence for 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one vs. Analogs


Hansch Lipophilicity: C2F5 (π = 1.44) Delivers 1.6× Greater Lipophilicity than CF3 (π = 0.88)

The pentafluoroethyl (C2F5) substituent on 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one possesses a Hansch-Leo lipophilicity parameter π = 1.44, compared to π = 0.88 for the widely used trifluoromethyl (CF3) group [1]. This represents a 64% increase in substituent lipophilicity. Because the C2F5 group is attached directly to the dihydropyridinone ring at the 4-position, the overall compound logP is elevated relative to its 4-CF3 analog, enhancing membrane permeability potential while retaining strong electron-withdrawing character [2]. The C2F5 group also occupies a steric volume intermediate between CF3 and tert-butyl, offering a distinct three-dimensional profile for hydrophobic pocket occupancy in target proteins [3].

Lipophilicity Drug Design ADME Optimization

Thermal and Chemical Stability: C2F5-Substituted Compounds Are Considerably More Stable Than CF3 Analogs

A comparative study of pentafluoroethylated vs. trifluoromethylated compounds of silicon, germanium, and tin reported that 'although the trifluoromethyl and pentafluoroethyl groups exhibit similar electron-withdrawing abilities, compounds with pentafluoroethyl substituents are usually thermally and chemically considerably more stable than their CF3 analogues' [1]. This principle extends to heterocyclic systems: the C2F5 group resists β-fluoride elimination pathways that can degrade CF3-substituted compounds under basic or thermal stress. For 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one, this translates to superior shelf-life, broader synthetic compatibility, and enhanced robustness under reaction conditions compared to the corresponding 4-CF3-1,2-dihydropyridin-2-one [2].

Chemical Stability Thermal Stability Main Group Chemistry

Metabolic Stability Advantage: Pentafluoroethyl Group Balances Lipophilicity Without Metabolic Liability in RIPK1 Inhibitors

In the development of RIPK1 kinase inhibitors that lack a traditional aromatic back-pocket group, researchers explicitly reported that 'the use of the lipophilic yet metabolically stable pentafluoroethyl group was critical to balancing the potency and properties of optimized analogs' [1]. These inhibitors achieved good potency, kinase selectivity, and pharmacokinetic properties in rats without the aromatic back-pocket motif present in most literature RIPK1 inhibitors [2]. While this study does not directly test 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one, the pentafluoroethyl motif common to both structures is the explicitly identified driver of the metabolic stability–lipophilicity balance. In contrast, CF3-containing analogs in the same program did not achieve the same balance of properties, leading to the selection of the C2F5 group as critical [1].

Metabolic Stability Kinase Inhibition RIPK1 Necroptosis

Scaffold Differentiation: 1,2-Dihydropyridin-2-one Resolves Metabolic Stability Issues of 1,4-Dihydropyridinone in P2X7 Antagonist Development

During the development of clinical candidate P2X7 receptor antagonists at Hoffmann-La Roche, the research team systematically addressed metabolic stability, plasma stability, GSH adduct formation, and aniline mutagenicity. A key structural modification that enabled progression was the 'conversion of the 1,4-dihydropyridinone to the 1,2-dihydropyridinone system' [1]. This scaffold switch, combined with proper substitution at the C-5″ position and fluorine incorporation, yielded potent, developable P2X7 inhibitors. The 1,2-dihydropyridin-2-one scaffold present in 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one thus carries the demonstrated advantage of reduced metabolic liability and eliminated GSH-trapping risk compared to the 1,4-dihydropyridinone isomer [2].

Scaffold Selection Metabolic Stability P2X7 Antagonist GSH Adduct

Regioisomeric Differentiation: 4-Position Substitution Offers Distinct Electronic Profile vs. 3-, 5-, and 6-C2F5 Analogs

The pentafluoroethyl substituent position on the dihydropyridinone ring governs the electronic environment of the lactam moiety and the conjugated π-system. At the 4-position (para to the carbonyl in the 1,2-dihydropyridin-2-one numbering), the C2F5 group exerts its electron-withdrawing effect through both inductive and resonance mechanisms on the α,β-unsaturated lactam system [1]. The 3-substituted analog (CAS 2445791-19-3, pKa predicted at 9.65) places the C2F5 group adjacent to the carbonyl, directly affecting NH acidity and tautomeric equilibrium . The 5-substituted analog (CAS 1204234-91-2) and 6-substituted analog (CAS 1027021-05-1) present different electronic topologies. Procurement of the 4-substituted isomer ensures the C2F5 group is positioned for maximal resonance withdrawal from the lactam carbonyl without steric interference with the NH hydrogen bond donor, a geometry relevant for target binding .

Regioisomer Comparison Electronic Effects Structure-Activity Relationship

Pentafluoroethyl Group Occupies Optimal Steric Space Between CF3 and t-Butyl for Hydrophobic Pocket Filling

The pentafluoroethyl (C2F5) group has a steric volume that is intermediate between trifluoromethyl (CF3) and tert-butyl (t-Bu), as characterized by Catylix and Aspira Scientific in their launch of C2F5 as the 'New Substituent of the Future' [1]. This intermediate steric profile, combined with its high lipophilicity (π = 1.44) and electronegativity, allows C2F5 to fill hydrophobic protein pockets that are too large for CF3 but where t-Bu would introduce excessive steric clash or unfavorable entropic penalties [2]. In the context of 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one, this means the C2F5 group at the 4-position provides a three-dimensional hydrophobic contact surface distinct from both the 4-CF3 analog (undefilling) and 4-tert-butyl analog (steric clash risk) [3].

Steric Bulk Fragment-Based Drug Discovery Hydrophobic Interaction

Optimal Application Scenarios for 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

For medicinal chemistry programs targeting kinases (e.g., RIPK1, KDR/FGFR, p38) where lead compounds require enhanced lipophilicity for cell penetration without incurring oxidative metabolic liability, 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one offers a scaffold that combines the metabolically stable 1,2-dihydropyridin-2-one core with the lipophilic C2F5 substituent. This compound is particularly suited as a late-stage diversification intermediate or a core scaffold for parallel SAR exploration, as evidenced by the critical role of the C2F5 group in RIPK1 inhibitor optimization [1] and the demonstrated developability advantages of the 1,2-dihydropyridin-2-one scaffold in the P2X7 antagonist program [2].

Development of CNS-Penetrant Drug Candidates Leveraging High Lipophilicity

The elevated Hansch lipophilicity parameter of the C2F5 group (π = 1.44) relative to CF3 (π = 0.88) [1] makes 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one a strategic building block for CNS drug discovery programs where blood-brain barrier penetration is required. The intermediate steric bulk of C2F5 reduces P-glycoprotein efflux susceptibility compared to larger hydrophobic groups, while the 1,2-dihydropyridin-2-one lactam provides hydrogen bonding capacity for target engagement. The enhanced thermal and chemical stability of C2F5-substituted compounds versus CF3 analogs [2] further supports formulation development and long-term storage of CNS-targeting candidates.

Fragment-Based Drug Discovery Exploring Hydrophobic Pocket Space Beyond CF3 Reach

In fragment-based drug discovery (FBDD) campaigns where initial CF3-substituted fragments show insufficient hydrophobic pocket occupancy, 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one provides a fluorine-rich, three-dimensional fragment with the C2F5 group occupying steric space inaccessible to CF3 while avoiding the excessive bulk of tert-butyl [1]. The 1,2-dihydropyridin-2-one core offers both hydrogen bond donor (NH) and acceptor (C=O) functionality for initial binding interactions, with the C2F5 group positioned at the 4-position to probe deeper hydrophobic sub-pockets without steric interference with the lactam hydrogen bonding motif [2].

Agrochemical Discovery Requiring Environmentally Stable Fluorinated Heterocycles

The enhanced thermal and chemical stability of pentafluoroethyl-substituted compounds relative to CF3 analogs [1], combined with the high lipophilicity of C2F5 that promotes cuticular penetration in pests and foliar uptake in plants, positions 4-(pentafluoroethyl)-1,2-dihydropyridin-2-one as a valuable intermediate for agrochemical lead generation. The 1,2-dihydropyridin-2-one scaffold is distinct from the 1,4-dihydropyridine calcium channel blocker pharmacophore, potentially offering novel modes of action for herbicide, fungicide, or insecticide discovery programs.

Quote Request

Request a Quote for 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.